Boc-His(1-Boc)-Osu Boc-His(1-Boc)-Osu
Brand Name: Vulcanchem
CAS No.: 25616-02-8
VCID: VC21540827
InChI: InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Molecular Formula: C20H28N4O8
Molecular Weight: 452.5 g/mol

Boc-His(1-Boc)-Osu

CAS No.: 25616-02-8

VCID: VC21540827

Molecular Formula: C20H28N4O8

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(1-Boc)-Osu - 25616-02-8

Description

Boc-His(1-Boc)-Osu, also known as N-tert-butoxycarbonyl-1-tert-butoxycarbonyl-L-histidine succinimido ester, is a derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect both the amino group and the imidazole ring of histidine during the synthesis process. The compound has a molecular formula of C20H28N4O8 and a molecular weight of approximately 452.5 g/mol .

Applications in Research

Boc-His(1-Boc)-Osu is primarily used in peptide synthesis. Its protective groups ensure that the histidine side chain remains intact during the synthesis process, allowing for controlled and efficient peptide construction. Additionally, it is involved in the preparation of histidine-based surfactants through esterification reactions .

Synthesis and Reactions

The synthesis of Boc-His(1-Boc)-Osu typically involves protecting the histidine amino acid with Boc groups and then converting it into a succinimido ester. This compound can undergo various chemical reactions, such as esterification with alcohols to form surfactants .

Analytical Techniques

To confirm the purity and structural integrity of Boc-His(1-Boc)-Osu, researchers often employ analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC).

Research Findings and Applications

Boc-His(1-Boc)-Osu has been utilized in the synthesis of novel biodegradable surfactants derived from histidine. These surfactants have potential applications in various fields, including pharmaceuticals and biotechnology .

CAS No. 25616-02-8
Product Name Boc-His(1-Boc)-Osu
Molecular Formula C20H28N4O8
Molecular Weight 452.5 g/mol
IUPAC Name tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Standard InChI InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1
Standard InChIKey LHFSCSBQQOTTRW-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Synonyms Boc-His(Tau-Boc)-OSu
PubChem Compound 14991478
Last Modified Aug 15 2023

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